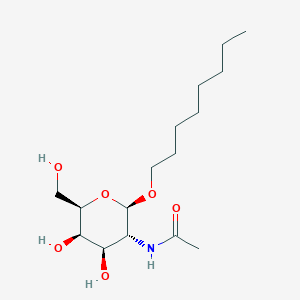

2-溴乙基 2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related glucopyranoside derivatives involves catalytic reactions and the use of commercially available reagents. For example, the preparation of azidoalkyl glycosides, which share a similar synthetic pathway, involves the BF3·Et2O-catalyzed reaction of halogenated alcohols with acetylated glucopyranosides. Such methodologies yield compounds comparable to 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside in structure and reactivity (Kushwaha, Kováč, & Baráth, 2018).

Molecular Structure Analysis

The molecular structure of glucopyranoside derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the crystal and molecular structures of these compounds, revealing their fully-extended conformations and the orientation of acetyl groups relative to the glucopyranose ring (Takeda, Kaiya, Yasuoka, & Kasai, 1978).

Chemical Reactions and Properties

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation processes, where it can act as a glycosyl donor or acceptor. This reactivity is instrumental in the synthesis of complex glycosides and glycoconjugates. For instance, the Koenigs-Knorr reaction, a classical glycosylation method, has been used to synthesize aryl β-D-glucopyranosides from acetylated glycopyranosyl bromides in the presence of silver carbonate, demonstrating the versatile reactivity of these brominated sugar derivatives (Pavlov, Sokolov, & Zakharov, 2001).

科学研究应用

合成和抗癌应用

该化合物在合成具有潜在抗癌活性的复杂分子中发挥重要作用。例如,它已被用于制备皂苷糖苷,显示出诱导 B 细胞慢性白血病凋亡的希望,突出了其在新抗癌疗法开发中的作用 (Myszka 等人,2003)。

材料科学和聚合物化学

在材料科学中,它用作合成带有 β-D-吡喃葡萄糖苷和 β-D-吡喃半乳糖苷残基的聚甲基丙烯酸酯的构建模块。这些材料在生物相容材料和药物递送系统中具有潜在应用,展示了该化合物在设计功能性聚合物中的效用 (Ambrosi 等人,2002)。

合成化学

它在合成化学中的作用通过其在 C-烯丙基吡喃葡萄糖苷及其衍生物合成中的应用得以凸显。这些合成化合物是研究碳水化合物化学和开发复杂糖衍生物的新合成路线的基础 (Pétry 等人,2017)。

生物活性剂合成

该化合物用于生物活性剂的实际合成,展示了其在有效且经济地生产有价值的化学实体中的重要性。这展示了其在药物合成和新药开发中的关键作用 (Yuasa 和 Yuasa,2004)。

抗菌研究

它还可用于合成 2-硫代氧-4-噻唑烷酮衍生物的 N-糖苷,这些衍生物已因其抗菌活性而受到研究。这突出了该化合物在促进新抗菌剂开发中的潜力 (Metwally 等人,2010)。

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIUUNDCFRMRS-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

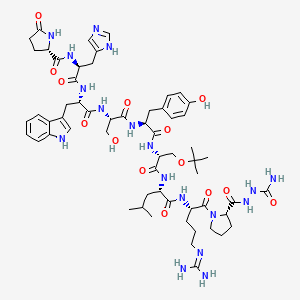

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

Q & A

Q1: Why is 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside a molecule of interest in surfactant research?

A1: This compound serves as a key intermediate in the synthesis of glucocationic surfactants []. These surfactants are intriguing because they incorporate a carbohydrate moiety, potentially allowing for specific interactions with biological systems. The 2-bromoethyl group in the molecule provides a reactive site for further modification, enabling the attachment of various hydrophobic chains to fine-tune the surfactant's properties.

Q2: What challenges were encountered in the synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how were they addressed?

A2: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside requires careful optimization to ensure good yields and high stereoselectivity []. The research paper mentions that the preparation of this molecule was specifically studied to improve these aspects. While the specific strategies employed are not detailed in the abstract, they likely involve adjusting reaction conditions, employing different catalysts, or utilizing protecting groups to control the reaction pathway and favor the desired product.

Q3: How do the properties of these novel glucocationic surfactants compare to traditional cationic surfactants?

A3: The research indicates that the inclusion of the glucosidic moiety in the surfactant structure influences its critical micelle concentration (CMC) differently compared to traditional glucopyridinium cationic surfactants []. Additionally, these glucocationic surfactants exhibit a tendency to form premicellar aggregates in solution as their hydrophobic character increases []. These distinct aggregation behaviors highlight the impact of incorporating carbohydrates into surfactant design and suggest potential for unique applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

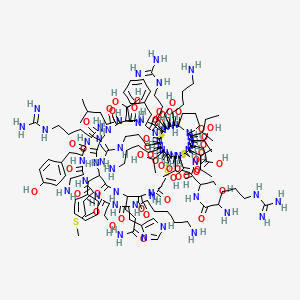

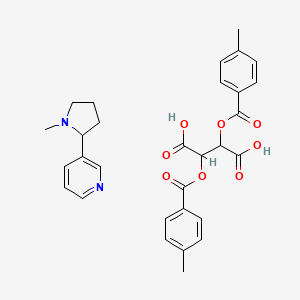

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

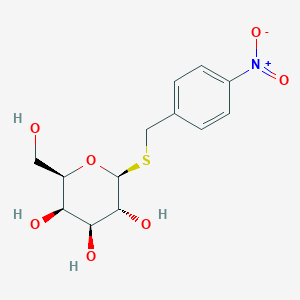

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)